molecular formula C14H7Cl2NOS B1463841 8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160256-77-8

8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride

Cat. No. B1463841
CAS RN: 1160256-77-8
M. Wt: 308.2 g/mol
InChI Key: LUTIDETXSKYGJJ-UHFFFAOYSA-N
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Description

8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride, also known as CCTQ, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the quinoline family, and is characterized by its yellow-orange color and its strong odor. CCTQ is a powerful reagent, and is often used in the synthesis of other compounds. It has also been used in a variety of biochemical and physiological studies, as it has a number of interesting properties. In

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride: is a compound that has garnered attention in the field of drug discovery. Its quinoline core is a common scaffold in medicinal chemistry due to its bioactivity . This compound can be used to synthesize various derivatives that may act as potential therapeutic agents. For instance, modifications of the quinoline moiety have led to the development of anti-malarial, anti-bacterial, and anti-cancer drugs.

Proteomics Research

As a proteomics research tool, 8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride can be utilized to modify proteins or peptides. It can act as a cross-linking agent or a label to study protein interactions and functions . This application is crucial for understanding disease mechanisms and developing targeted therapies.

properties

IUPAC Name

8-chloro-2-thiophen-2-ylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NOS/c15-10-4-1-3-8-9(14(16)18)7-11(17-13(8)10)12-5-2-6-19-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTIDETXSKYGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225370
Record name 8-Chloro-2-(2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride

CAS RN

1160256-77-8
Record name 8-Chloro-2-(2-thienyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160256-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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